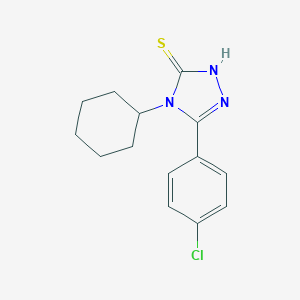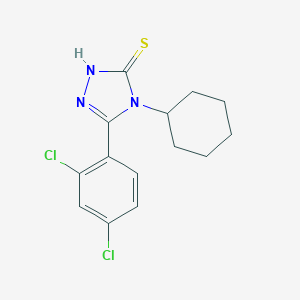![molecular formula C22H19N3O3S2 B389308 Ethyl2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5-phenylthiophene-3-carboxylate CAS No. 726137-03-7](/img/structure/B389308.png)
Ethyl2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5-phenylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate is a complex organic compound that features a benzimidazole moiety, a thiophene ring, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5-phenylthiophene-3-carboxylate typically involves multiple steps. One common route includes the following steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by reacting o-phenylenediamine with carbon disulfide in the presence of a base to form the benzimidazole ring.
Thioether Formation: The benzimidazole derivative is then reacted with chloroacetic acid to form the thioether linkage.
Acylation: The thioether is acylated using acetic anhydride to introduce the acetyl group.
Esterification: Finally, the esterification of the carboxylic acid group with ethanol yields the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohol.
Substitution: Nitro or halogenated derivatives of the benzimidazole ring.
Aplicaciones Científicas De Investigación
Ethyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to the presence of the benzimidazole moiety, which is known for its biological activity.
Material Science: The thiophene ring in the compound makes it a candidate for use in organic electronics and conductive polymers.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its complex structure.
Mecanismo De Acción
The mechanism of action of Ethyl2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5-phenylthiophene-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate is unique due to the presence of both the benzimidazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile compound in various applications.
Propiedades
Número CAS |
726137-03-7 |
|---|---|
Fórmula molecular |
C22H19N3O3S2 |
Peso molecular |
437.5g/mol |
Nombre IUPAC |
ethyl 2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H19N3O3S2/c1-2-28-21(27)15-12-18(14-8-4-3-5-9-14)30-20(15)25-19(26)13-29-22-23-16-10-6-7-11-17(16)24-22/h3-12H,2,13H2,1H3,(H,23,24)(H,25,26) |
Clave InChI |
DAVXERYQVBYBCH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CSC3=NC4=CC=CC=C4N3 |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CSC3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B389226.png)

![2-[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]-3-METHYL-5-[3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE](/img/structure/B389233.png)
![1,3-Dibenzyl-2-[4-(benzyloxy)-3-methoxyphenyl]imidazolidine](/img/structure/B389234.png)
![ethyl 2-(2,5-dimethoxybenzylidene)-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B389236.png)
![2-({2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-1,3-oxazole](/img/structure/B389239.png)
![methyl 2-[2-(allyloxy)benzylidene]-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B389240.png)
![ethyl 2-({[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B389242.png)
![methyl 5-(4-isopropylphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B389243.png)
![2-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B389244.png)
![6-Amino-4-(3-furyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B389245.png)
![2-(3-fluorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B389246.png)

